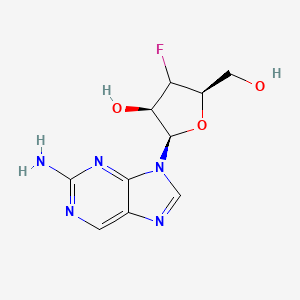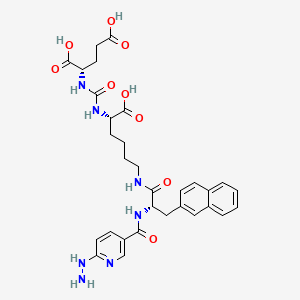
HYNIC-iPSMA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HYNIC-iPSMA is a compound used in molecular imaging, particularly for detecting prostate cancer. It consists of two main components: 6-hydrazinonicotinamide (HYNIC) and an inhibitor of prostate-specific membrane antigen (iPSMA). HYNIC is used to attach radioactive isotopes to target molecules, while iPSMA specifically inhibits prostate-specific membrane antigen, making it useful for imaging prostate cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HYNIC-iPSMA involves the conjugation of HYNIC to iPSMA. The process typically includes the following steps:
Preparation of HYNIC: HYNIC is synthesized through a series of chemical reactions involving hydrazine and nicotinic acid derivatives.
Conjugation to iPSMA: The HYNIC molecule is then conjugated to iPSMA using a coupling agent like ethylenediamine-N,N’-diacetic acid (EDDA) under mild conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic process while ensuring high purity and yield. This is achieved through optimized reaction conditions and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
HYNIC-iPSMA undergoes various chemical reactions, including:
Substitution Reactions: The HYNIC moiety can undergo substitution reactions to attach different radioactive isotopes.
Complexation Reactions: The compound forms complexes with metals like technetium-99m, which is used in imaging.
Common Reagents and Conditions
Reagents: Hydrazine, nicotinic acid derivatives, ethylenediamine-N,N’-diacetic acid (EDDA), technetium-99m.
Conditions: Mild reaction conditions are typically used to preserve the integrity of the iPSMA component.
Major Products
The major product formed from these reactions is the radiolabeled this compound complex, which is used for imaging prostate cancer cells .
Wissenschaftliche Forschungsanwendungen
HYNIC-iPSMA has several scientific research applications:
Chemistry: Used as a radiolabeling agent for various molecules.
Biology: Helps in studying the expression of prostate-specific membrane antigen in biological systems.
Medicine: Primarily used in the imaging of prostate cancer through single photon emission computed tomography (SPECT) and positron emission tomography (PET).
Industry: Employed in the development of diagnostic radiopharmaceuticals
Wirkmechanismus
HYNIC-iPSMA exerts its effects by targeting prostate-specific membrane antigen, which is overexpressed in prostate cancer cells. The HYNIC component allows for the attachment of radioactive isotopes, enabling the visualization of cancer cells through imaging techniques. The iPSMA component specifically binds to prostate-specific membrane antigen, ensuring targeted delivery of the radiolabeled compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
68Ga-PSMA-11: Another radiolabeled compound used for imaging prostate cancer.
99mTc-EDDA/HYNIC-PSMA: Similar to HYNIC-iPSMA but uses a different chelator.
225Ac-PSMA-RGD: Combines prostate-specific membrane antigen targeting with integrin targeting for dual imaging
Uniqueness
This compound is unique due to its combination of HYNIC and iPSMA, which allows for efficient radiolabeling and specific targeting of prostate-specific membrane antigen. This makes it highly effective for imaging prostate cancer cells with minimal off-target effects .
Eigenschaften
Molekularformel |
C31H37N7O9 |
|---|---|
Molekulargewicht |
651.7 g/mol |
IUPAC-Name |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C31H37N7O9/c32-38-25-12-10-21(17-34-25)27(41)35-24(16-18-8-9-19-5-1-2-6-20(19)15-18)28(42)33-14-4-3-7-22(29(43)44)36-31(47)37-23(30(45)46)11-13-26(39)40/h1-2,5-6,8-10,12,15,17,22-24H,3-4,7,11,13-14,16,32H2,(H,33,42)(H,34,38)(H,35,41)(H,39,40)(H,43,44)(H,45,46)(H2,36,37,47)/t22-,23-,24-/m0/s1 |
InChI-Schlüssel |
BBICGXJWGWIZOY-HJOGWXRNSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C3=CN=C(C=C3)NN |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CN=C(C=C3)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


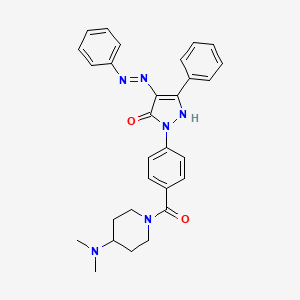
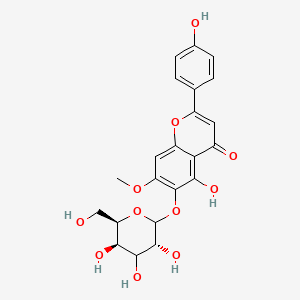
![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)
![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)
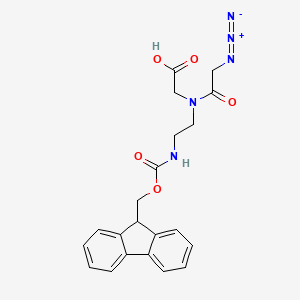
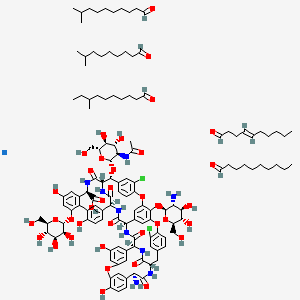
![4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12390925.png)
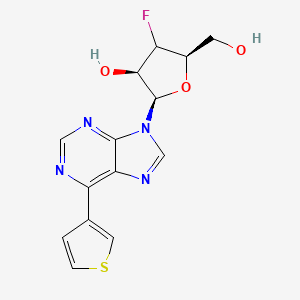
![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)
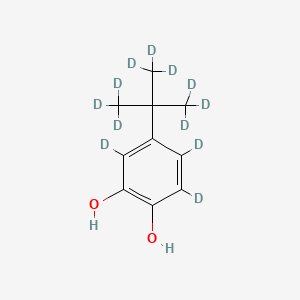
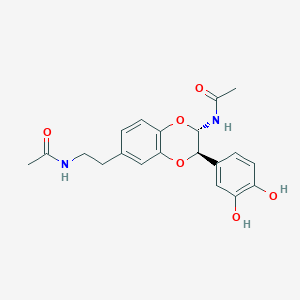
![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)
